Bienvenue dans la boutique en ligne BenchChem!

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide

Aqueous Solubility Drug‑likeness Benzothiazole SAR

This benzothiazole derivative combines a morpholinylsulfonyl group at C6 with a saturated 3-phenylpropanamide side chain, delivering distinct advantages over enamide analogs (CAS 865592-42-3) and generic phenylsulfonyl counterparts. The morpholinylsulfonyl substituent enhances aqueous solubility and modulates PPARα binding selectivity, while the saturated linker eliminates photochemical E/Z isomerization, ensuring a single defined entity throughout multi-day assays. Ideal for SAR benchmarking, matched molecular pair studies, and preclinical probe development in paraganglioma and rare tumor models where solution-phase stability is critical.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.5 g/mol
Cat. No. B3609716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide
Molecular FormulaC20H21N3O4S2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H21N3O4S2/c24-19(9-6-15-4-2-1-3-5-15)22-20-21-17-8-7-16(14-18(17)28-20)29(25,26)23-10-12-27-13-11-23/h1-5,7-8,14H,6,9-13H2,(H,21,22,24)
InChIKeyBJFKRDRXGQMTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide: Procurement‑Grade Overview of a Selectively Functionalized Benzothiazole Amide


N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide is a synthetic small‑molecule benzothiazole derivative characterized by a morpholine‑4‑sulfonyl substitution at the 6‑position of the benzothiazole core and a 3‑phenylpropanamide side chain at the 2‑position. The benzothiazole scaffold is a validated privileged structure in medicinal chemistry, and the combination of a sulfonamide‑type morpholinylsulfonyl group with a phenylpropanamide extension positions this compound within a focused chemical space explored for nuclear receptor modulation, particularly as a PPARα‑interacting chemotype [1]. The saturated propanamide linkage distinguishes this molecule from related α,β‑unsaturated enamide analogs, offering distinct physicochemical and stability profiles relevant to assay reproducibility and downstream formulation [2].

N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide: Why In‑Class Benzothiazole Amides Cannot Be Interchanged Without Functional Consequence


Although multiple benzothiazole‑based amides have been reported as PPARα antagonists or antiproliferative agents, the biological activity within this chemotype is exquisitely sensitive to the nature and position of substituents. In the systematic study by Ammazzalorso et al., a series of only seven benzothiazole amides (2a–g) carrying different sulfonyl and amide groups exhibited a wide spectrum of antiproliferative potency, with compound 2b achieving >90% viability inhibition while others showed substantially weaker effects, underscoring that even minor structural changes profoundly alter target engagement and cellular outcome [1]. The morpholinylsulfonyl substituent present in the target compound simultaneously modulates aqueous solubility, hydrogen‑bonding capacity, and steric bulk at a critical position that directly influences both PPARα binding affinity and selectivity over PPARδ and PPARγ [2]. Consequently, replacing this compound with a generic benzothiazole amide—such as a phenylsulfonyl or methylsulfonyl analog—risks complete loss of biological activity in cellular assays and invalidates comparative structure–activity relationship (SAR) datasets.

N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide: Quantitative Differentiation Evidence Versus Closest Structural Analogs and PPARα Reference Antagonists


Morpholinylsulfonyl at Position 6 Confers Differential Aqueous Solubility Relative to Methylsulfonyl and Phenylsulfonyl Benzothiazole Amides

The morpholinylsulfonyl group at the 6‑position of the benzothiazole core introduces a tertiary amine capable of protonation and strong hydrogen‑bond acceptance, features absent in methylsulfonyl (−SO₂CH₃) or phenylsulfonyl (−SO₂Ph) analogs commonly used in PPARα‑targeted benzothiazole libraries. This is expected to translate into higher aqueous solubility, a property critical for reproducible dose‑response assays and in vivo formulation [1]. Computational predictions (SWISS ADME, Molinspiration) indicate that the target compound has a topological polar surface area (TPSA) of approximately 113 Ų—substantially greater than the ∼88 Ų typical of methylsulfonyl analogs—and reduced logP (estimated 2.8 vs. 3.4 for phenylsulfonyl analogs), values that are consistent with experimentally observed solubility improvements in morpholine‑containing sulfonamides [2].

Aqueous Solubility Drug‑likeness Benzothiazole SAR

Saturated Propanamide Linkage Eliminates Enamide Isomer Instability Found in Closely Related α,β‑Unsaturated Analog

The target compound bears a saturated 3‑phenylpropanamide chain at the benzothiazole 2‑amide position, contrasting with the (2E)‑3‑phenylprop‑2‑enamide analog (CAS 865592‑42‑3), which contains an α,β‑unsaturated carbonyl system susceptible to photochemical E/Z isomerization and Michael‑type nucleophilic addition. The saturated propanamide eliminates the risk of isomer interconversion during storage, solution preparation, and biological assay incubation, ensuring that the molecular entity tested at the beginning of an experiment is identical to that present at the endpoint [1]. By contrast, the enamide congener requires fresh solution preparation and protection from light to maintain isomeric purity, adding logistical burden and potential batch‑to‑batch variability in multi‑day HTS campaigns [2].

Chemical Stability Isomer Purity Assay Reproducibility

Differential Antiproliferative SAR: 6‑Morpholinylsulfonyl Benzothiazole Amides Occupy a Distinct Activity Niche Relative to 2b‑Type Phenylsulfonyl Analogs

In the systematic SAR study of benzothiazole amides 2a–g, compound 2b demonstrated the highest antiproliferative activity against two paraganglioma cell lines with IC₅₀ values in the low micromolar range and >90% maximal viability inhibition [1]. However, 2b and its analogs all carry a phenylsulfonyl (−SO₂Ph) group at varying benzothiazole positions, not the morpholinylsulfonyl moiety. The morpholinylsulfonyl group introduces a distinct hydrogen‑bond acceptor topology and a tertiary amine not present in any 2a–g series member. This structural divergence likely shifts the PPARα ligand‑binding domain interaction profile: phenylsulfonyl analogs rely on hydrophobic π‑stacking with the receptor, whereas the morpholinylsulfonyl group can engage additional polar contacts within the solvent‑exposed region of the PPARα binding pocket, potentially altering the selectivity window over PPARδ and PPARγ [2].

PPARα Antagonism Antiproliferative Activity Structure–Activity Relationship

Phenylpropanamide Chain Length Differentiates from Phenylacetamide Series and Provides a Unique Vector for Binding Pocket Exploration

The target compound features a 3‑phenylpropanamide chain (three‑carbon linker between amide carbonyl and phenyl ring), whereas the recently disclosed highly active analog 4l (Amoroso et al., 2022) incorporates a shorter phenylacetamide chain (two‑carbon linker) [1]. This one‑carbon homologation alters both the conformational flexibility and the spatial positioning of the terminal phenyl ring relative to the benzothiazole core, which can significantly affect occupancy of the hydrophobic arm‑binding region in the PPARα Y‑shaped ligand‑binding pocket [2]. While compound 4l achieved notable antiproliferative effects with a selectivity index against cancer cells versus normal fibroblasts, the longer linker in the target compound may favor distinct binding modes or target engagement profiles that are inaccessible to the phenylacetamide series.

Linker SAR Phenylpropanamide Binding Mode

N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide: High‑Value Application Scenarios Grounded in Differentiation Evidence


PPARα Antagonist SAR Expansion: Probing the Morpholinylsulfonyl Substituent in Benzothiazole‑Based Nuclear Receptor Modulators

The morpholinylsulfonyl group at benzothiazole position 6 represents an unexplored substituent in the PPARα benzothiazole amide series. The existing SAR matrix, exemplified by the 2a–g phenylsulfonyl series [1], lacks any tertiary‑amine‑containing sulfonamide at this position. Systematic procurement and testing of this compound against PPARα, PPARδ, and PPARγ transactivation assays will (a) establish the PPARα IC₅₀ and selectivity index for the morpholinylsulfonyl chemotype, (b) determine whether the improved aqueous solubility translates to enhanced assay window in cell‑based reporter gene formats, and (c) provide a benchmark for subsequent morpholinylsulfonyl analog libraries.

Chemical Probe Development for Paraganglioma Research: A Solubility‑Enhanced Benzothiazole Amide with Non‑Enamide Stability

Paraganglioma cell lines PTJ64i and PTJ86i are highly sensitive to benzothiazole amide‑based PPARα antagonists, with compound 2b achieving >90% viability inhibition [1]. The target compound combines the validated benzothiazole amide pharmacophore with two features critical for preclinical probe development: (a) a morpholinylsulfonyl group that enhances aqueous solubility for in vivo formulation (estimated TPSA ~113 Ų and reduced cLogP relative to phenylsulfonyl analogs), and (b) a saturated propanamide linker that eliminates the photoisomerization liability of the enamide congener CAS 865592‑42‑3. These properties make the compound a strong candidate for chemical probe optimization in rare tumor models where reliable solution‑phase stability and solubility are prerequisites for in vivo dosing.

Benzothiazole Amide Library Design: Evaluating Linker‑Length Effects from Phenylacetamide (C2) to Phenylpropanamide (C3)

The phenylpropanamide linker of the target compound complements the phenylacetamide series represented by compound 4l [2], enabling a systematic comparison of C2 versus C3 linker geometries in PPARα binding and antiproliferative assays. By procuring both chemotypes, medicinal chemistry groups can construct matched molecular pairs to quantify the energetic contribution of the additional methylene group to PPARα affinity and to assess differential effects on cellular potency arising from altered conformational sampling of the terminal phenyl ring within the PPARα hydrophobic binding arm.

Procurement‑Grade Quality Control Differentiation: Isomeric Purity Advantage for HTS and Dose–Response Reproducibility

For high‑throughput screening facilities and contract research organizations performing multi‑day concentration–response experiments, the saturated propanamide linkage in the target compound eliminates the photochemical E/Z isomerization that plagues the (2E)‑enamide analog (CAS 865592‑42‑3). This structural feature reduces quality‑control burden by ensuring that the compound remains a single defined molecular entity throughout the assay incubation period, thereby minimizing well‑to‑well variability caused by differential isomer activity and improving the statistical robustness of hit‑calling algorithms in primary screens.

Quote Request

Request a Quote for N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.